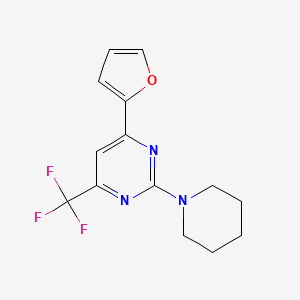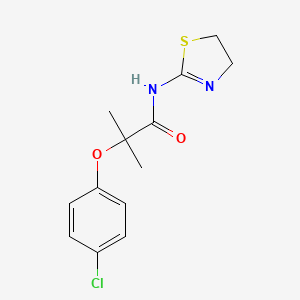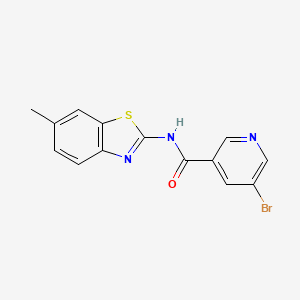
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a methoxy group, and a methyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide typically involves the following steps:
Benzamide Formation: The starting material, 3-methylbenzoyl chloride, is reacted with an appropriate amine to form the benzamide core.
Halogenation: The benzamide core undergoes halogenation to introduce the chloro group at the 4-position.
Methoxylation: The methoxy group is introduced at the 2-position through a methoxylation reaction.
Methylation: Finally, the methyl group is added at the 5-position to complete the synthesis.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions: N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can replace the chloro, methoxy, or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Derivatives with different functional groups replacing the original substituents.
科学研究应用
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide is compared with similar compounds to highlight its uniqueness:
4-Chloro-N-(4-methoxybenzyl)benzamide: Similar in structure but differs in the position of the methoxy group.
4-Bromo-N-(4-methoxybenzyl)benzamide: Similar to the above but with a bromo group instead of chloro.
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide: Similar core structure but with a cyclopropanecarboxamide group.
属性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-5-4-6-12(7-10)16(19)18-14-8-11(2)13(17)9-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBUOQZRGJNFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B5620195.png)
![9-ethyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]carbazole](/img/structure/B5620203.png)

![6-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5620218.png)
![9-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620221.png)
![1-benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepan-6-ol](/img/structure/B5620229.png)
![2,2,2-trifluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5620231.png)

![1-methyl-8-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5620244.png)
![5-nitro-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5620249.png)
![N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5620257.png)

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B5620283.png)
![4-isopropyl-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5620289.png)
